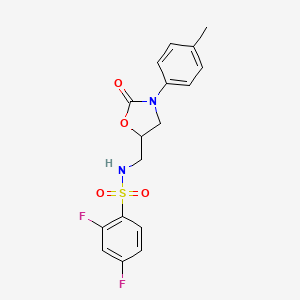

2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide

Description

2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique chemical structure, which includes fluorine atoms, an oxazolidinone ring, and a benzenesulfonamide group

Properties

IUPAC Name |

2,4-difluoro-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O4S/c1-11-2-5-13(6-3-11)21-10-14(25-17(21)22)9-20-26(23,24)16-7-4-12(18)8-15(16)19/h2-8,14,20H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQVSPSLABOHSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(OC2=O)CNS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Oxazolidinone Ring: This step involves the reaction of p-tolylamine with an appropriate carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

Introduction of the Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Anticancer Applications

Recent studies indicate that derivatives of benzenesulfonamides, including this compound, exhibit potent anticancer properties. They act primarily through the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.

- Mechanism of Action : The compound has shown significant enzyme inhibition with IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, indicating a selective action against CA IX which is crucial for tumor growth and metastasis .

- Induction of Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231, leading to a substantial increase in apoptotic markers .

Antimicrobial Properties

The compound also exhibits antimicrobial activity, which is attributed to its ability to disrupt bacterial growth by inhibiting carbonic anhydrases present in bacteria.

- Antibacterial Efficacy : Various studies have evaluated the antibacterial and anti-biofilm activities of related sulfonamide compounds, highlighting their potential as effective treatments against bacterial infections .

Synthesis and Derivatives

The synthesis of 2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide involves several steps starting from readily available precursors. The oxazolidinone moiety is particularly significant due to its role in enhancing the biological activity of the sulfonamide.

- Synthetic Route : The synthetic pathway generally includes the formation of the oxazolidinone ring followed by the introduction of the sulfonamide group through nucleophilic substitution reactions .

Case Study 1: Anticancer Activity

In a research study focusing on new benzenesulfonamide derivatives, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis, particularly in breast cancer models .

Case Study 2: Antimicrobial Evaluation

Another study assessed the antibacterial properties of related compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could significantly reduce bacterial viability and biofilm formation, suggesting their potential use in treating infections .

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2,4-difluorobenzenesulfonamide: Lacks the oxazolidinone ring and p-tolyl group.

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide: Lacks the fluorine atoms.

Uniqueness

2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the oxazolidinone ring, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Biological Activity

2,4-Difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide is a complex organic compound notable for its unique structure that incorporates fluorine atoms, an oxazolidinone ring, and a benzenesulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of 2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide is , with a molecular weight of 382.4 g/mol. The presence of fluorine atoms is significant as they can enhance the lipophilicity and bioavailability of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The oxazolidinone ring is known for its role in antibiotic activity, while the sulfonamide group can exhibit various biological effects including anti-inflammatory properties.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways associated with cell proliferation and survival.

Biological Activity

Research indicates that 2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide exhibits several biological activities:

- Antimicrobial Activity : Similar compounds with oxazolidinone structures have demonstrated effectiveness against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .

- Antitumor Activity : The compound's structural analogs have shown potential as antitumor agents. For instance, related oxazolidinones have been studied for their selective cytotoxicity against cancer cell lines .

- Anti-inflammatory Effects : Compounds with similar functional groups have been noted for their ability to reduce inflammation by inhibiting phosphodiesterase (PDE) enzymes, which play a crucial role in inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds with similar structures:

Comparison with Similar Compounds

The unique combination of functional groups in 2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide distinguishes it from other compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,4-Difluorobenzenesulfonamide | Lacks oxazolidinone ring | Limited antimicrobial activity |

| N-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide | Lacks fluorine atoms | Moderate antitumor effects |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of 2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide?

- Methodological Answer :

- Stepwise Functionalization : Begin with the oxazolidinone core synthesis (e.g., via cyclization of amino alcohols with carbonyl reagents) . Optimize fluorination at the benzenesulfonamide moiety using selective reagents like DAST (diethylaminosulfur trifluoride) to avoid side reactions.

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Improvement : Use high-purity starting materials (e.g., p-tolyl-substituted precursors) and monitor reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion points .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., oxazolidinone ring conformation) using single-crystal diffraction .

- Spectroscopic Validation : Combine H/C NMR (e.g., DMSO-d6 solvent) to confirm substituent positions, and HRMS for molecular ion verification .

- Thermal Analysis : Perform DSC/TGA to assess thermal stability, particularly for the sulfonamide and oxazolidinone functional groups .

Q. How can researchers establish a structure-activity relationship (SAR) for this compound in biological assays?

- Methodological Answer :

- Analog Synthesis : Modify the p-tolyl group (e.g., replace with halogenated or electron-donating substituents) and assess changes in bioactivity .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins, focusing on sulfonamide interactions .

- Biological Testing : Conduct dose-response assays (e.g., IC determination) across cell lines, comparing activity to structural analogs .

Advanced Research Questions

Q. How can stereochemical variations in the oxazolidinone ring influence biological activity or metabolic stability?

- Methodological Answer :

- Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Evans’ oxazolidinone auxiliaries) and compare pharmacokinetic profiles .

- Metabolic Studies : Use liver microsomes or CYP450 assays to evaluate enantiomer-specific degradation pathways .

- Crystallographic Analysis : Correlate ring puckering (from X-ray data) with receptor-binding efficiency .

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and bioavailability (e.g., via LC-MS/MS) to identify bioavailability bottlenecks .

- Metabolite Identification : Use HRMS/MS to detect active/inactive metabolites and adjust SAR models accordingly .

- Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies to improve in vivo performance .

Q. How can researchers design experiments to investigate oxidative degradation pathways during storage?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to accelerated oxidative conditions (e.g., HO, UV light) and monitor degradation via UPLC-PDA .

- Radical Trapping : Add antioxidants (e.g., BHT) during stability testing to identify susceptible sites (e.g., benzenesulfonamide fluorine groups) .

- DFT Calculations : Model bond dissociation energies (BDEs) to predict degradation hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.